2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride
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Overview
Description
2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride is a compound that features an imidazole ring, a phenyl group, and a propanoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to the compound’s chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be synthesized through the oxidation of a corresponding alcohol or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Nickel, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Pharmaceuticals: It is explored as a precursor for the synthesis of drugs targeting various diseases, including infections and inflammatory conditions.
Biological Research: The compound is used in studies investigating the mechanisms of action of imidazole-containing drugs and their interactions with biological targets.
Industrial Applications: It is utilized in the development of new materials and catalysts due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)acetic acid: Contains an imidazole ring and an acetic acid moiety.
3-(1H-imidazol-1-yl)propanoic acid: Similar structure with a propanoic acid moiety.
1H-imidazole-4-carboxylic acid: Features an imidazole ring with a carboxylic acid group at the 4-position.
Uniqueness
2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride is unique due to the presence of both a phenyl group and a propanoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
2-imidazol-1-yl-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-12(16)11(14-7-6-13-9-14)8-10-4-2-1-3-5-10;/h1-7,9,11H,8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPQOMUIGHHIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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